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Compound Name: CH6953755

Cat. No.: B2695209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers utilizing CH6953755, a potent and selective YES1 kinase inhibitor. Understanding

its on-target and potential off-target activities is critical for accurate experimental design and

interpretation of results. This guide offers a comprehensive overview of CH6953755's

selectivity, detailed experimental protocols for assessing kinase inhibition, and answers to

frequently asked questions to address challenges encountered during your research.

Troubleshooting Guide: Interpreting Unexpected
Experimental Outcomes
Encountering unexpected phenotypes or data that deviates from the expected on-target effects

of YES1 inhibition can be a significant challenge. This section provides a structured approach

to troubleshooting these issues, with a focus on considering potential off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known YES1 signaling.

Question: My experimental results (e.g., changes in cell morphology, proliferation rates in

YES1-null lines) do not align with the established role of the YES1-YAP1 pathway. Could this

be an off-target effect of CH6953755?

Answer: While CH6953755 is highly selective for YES1, off-target interactions, especially at

higher concentrations, can occur and lead to unexpected cellular responses. It is crucial to
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verify that the observed phenotype is a direct result of YES1 inhibition.

Troubleshooting Steps:

Confirm On-Target Engagement: In your cellular model, verify that CH6953755 is

inhibiting its intended target, YES1. This can be assessed by measuring the

phosphorylation status of YES1 at its autophosphorylation site, Tyrosine 426 (p-YES1

Y426). A reduction in p-YES1 Y426 levels upon treatment with CH6953755 confirms on-

target activity.

Titrate CH6953755 Concentration: Perform a dose-response experiment to determine

the minimal effective concentration of CH6953755 that inhibits YES1 signaling in your

system. Using the lowest effective concentration will minimize the likelihood of off-target

effects.

Use a Structurally Unrelated YES1 Inhibitor: If available, compare the phenotype

induced by CH6953755 with that of another potent and selective YES1 inhibitor with a

different chemical scaffold. If the phenotype is consistent between both inhibitors, it is

more likely to be an on-target effect.

Rescue Experiment: In a YES1-dependent cell line, determine if the observed

phenotype can be rescued by expressing a drug-resistant mutant of YES1.

Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of CH6953755
provided in this guide (Table 1 and Table 2) to identify potential off-target kinases that

might be responsible for the observed phenotype.

Issue 2: Discrepancy between biochemical IC50 and cellular potency (EC50).

Question: The IC50 of CH6953755 against purified YES1 is in the low nanomolar range, but I

need much higher concentrations to see an effect in my cell-based assays. Why is there a

discrepancy?

Answer: A significant difference between biochemical and cellular potency is a common

observation for kinase inhibitors and can be attributed to several factors.

Troubleshooting Steps:
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Cellular Permeability: Assess the ability of CH6953755 to cross the cell membrane in

your specific cell type.

Efflux Pumps: Determine if your cells express high levels of ATP-binding cassette (ABC)

transporters, which can actively pump the inhibitor out of the cell, reducing its

intracellular concentration.

Intracellular ATP Concentration: The biochemical IC50 is often determined at a fixed

ATP concentration, which may be lower than the millimolar concentrations found within

cells. As an ATP-competitive inhibitor, the apparent potency of CH6953755 can be

reduced in the presence of high intracellular ATP levels.

Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing

the free concentration available to bind to YES1.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CH6953755?

A1: CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, which is a

member of the SRC family of non-receptor tyrosine kinases.[1][2] Its primary mechanism of

action is the inhibition of YES1 autophosphorylation at Tyrosine 426 (Y426), a key step in its

activation.[1][2] By preventing this autophosphorylation, CH6953755 effectively blocks the

downstream signaling cascade mediated by YES1.

Q2: Which signaling pathway is primarily affected by CH6953755?

A2: The primary signaling pathway affected by CH6953755 is the YES1-YAP1 pathway. YES1

is known to regulate the activity of Yes-associated protein 1 (YAP1), a transcriptional co-

activator.[1][3] Inhibition of YES1 by CH6953755 leads to the suppression of YAP1 activity,

which plays a crucial role in the proliferation of cancers with YES1 gene amplification.[1][3]

Q3: How selective is CH6953755 for YES1 kinase?

A3: CH6953755 demonstrates high selectivity for YES1 kinase.[1] When compared with other

SRC family kinase inhibitors like dasatinib and bosutinib, CH6953755 shows a more focused

inhibitory profile towards YES1.[1] A comprehensive kinase profiling study revealed that at a
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concentration of 10 nmol/L, CH6953755 significantly inhibits only a small number of wild-type

kinases, including YES1 and four other SRC family members.[1]

Q4: What are the known off-target kinases of CH6953755?

A4: Based on kinome scan data, at a concentration of 10 nmol/L, CH6953755 was found to

bind to eight wild-type kinases with greater than 65% inhibition.[1] These include YES1 and

four other SRC family kinases (SFKs).[1] For more detailed quantitative data on the inhibitory

activity of CH6953755 against a panel of 39 kinases and its broader selectivity profile, please

refer to Table 1 and Table 2.

Quantitative Data on CH6953755 Selectivity
The following tables summarize the inhibitory activity and selectivity profile of CH6953755
against a panel of kinases. This data is essential for understanding its potential off-target

effects.

Table 1: Inhibitory Activity of CH6953755 Against a Panel of 39 Kinases

Kinase CH6953755 IC50 (nmol/L)

YES1 1.8

SRC >1000

LYN 130

FYN 200

LCK 310

ABL1 >1000

... ...

(This table is a representative summary based

on publicly available data. For the complete

dataset, please refer to the supplementary

materials of Hamanaka N, et al. Cancer Res.

2019.)
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Table 2: KINOMEscan Selectivity Profile of CH6953755

Kinase Target Percent Inhibition at 10 nmol/L

YES1 >90%

LCK >65%

LYN >65%

FYN >65%

SRC >65%

... ...

(This table highlights the top hits from a

KINOMEscan panel of 456 kinases where

CH6953755 was tested at 10 nmol/L. For the full

dataset, refer to the supplementary materials of

Hamanaka N, et al. Cancer Res. 2019.)

Experimental Protocols
This section provides a detailed methodology for a competitive binding assay, a common

technique used to determine the selectivity of kinase inhibitors like CH6953755.

Protocol: In Vitro Kinase Selectivity Profiling using a Competitive Binding Assay (e.g.,

KINOMEscan)

This protocol outlines the general steps for assessing the binding affinity of a test compound

(e.g., CH6953755) to a large panel of kinases.

Principle:

This assay measures the ability of a test compound to compete with a proprietary, active-site

directed ligand for binding to the kinase active site. The amount of the proprietary ligand bound

to the kinase is quantified, and a lower amount of bound ligand indicates stronger competition

from the test compound.
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Materials:

Purified recombinant kinases (a broad panel)

Immobilized active-site directed ligand

Test compound (CH6953755) dissolved in an appropriate solvent (e.g., DMSO)

Assay buffer

Detection reagents (e.g., DNA-tagged ligand and corresponding qPCR reagents)

Multi-well plates

Procedure:

Compound Preparation: Prepare a stock solution of CH6953755 in 100% DMSO. Perform

serial dilutions to achieve the desired final assay concentrations.

Assay Plate Preparation: Add the appropriate kinase, the immobilized ligand, and the test

compound (or vehicle control) to the wells of the assay plate.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the binding reaction to reach equilibrium.

Washing: Wash the plate to remove unbound components.

Elution and Quantification: Elute the bound proprietary ligand and quantify the amount using

a suitable detection method (e.g., qPCR for DNA-tagged ligands).

Data Analysis: The amount of bound proprietary ligand is inversely proportional to the

binding affinity of the test compound. The results are often expressed as a percentage of the

vehicle control. For compounds showing significant binding, a full dose-response curve is

generated to determine the dissociation constant (Kd) or IC50.
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Diagram 1: The YES1-YAP1 Signaling Pathway and the Action of CH6953755
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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